3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine
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Overview
Description
3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The combination of these two rings in a single molecule imparts unique chemical and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine typically involves the formation of the oxadiazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of a suitable hydrazide with an appropriate nitrile under acidic or basic conditions to form the oxadiazole ring. This intermediate is then reacted with a piperidine derivative to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Piperidine: A basic structure that forms the backbone of many pharmaceuticals.
Oxadiazole: A versatile ring system used in various chemical and biological applications.
Pyridine: Another nitrogen-containing heterocycle with similar applications in chemistry and biology.
Uniqueness: 3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine is unique due to the combination of the oxadiazole and piperidine rings in a single molecule. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-(2-methylpropyl)-3-piperidin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-8(2)6-10-13-11(14-15-10)9-4-3-5-12-7-9/h8-9,12H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABHRYJFVWSGNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NO1)C2CCCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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